3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-8-quinolinol with 3,5-dichloro-2-pyridinecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: A precursor in the synthesis of the compound.
3,5-Dichloro-2-pyridinecarbonitrile: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and pyridinecarbonitrile moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-chloroquinolin-8-yl)oxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N3O/c17-11-3-4-13(15-10(11)2-1-5-22-15)24-14-6-9(16(18,19)20)8-23-12(14)7-21/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCUQWXWSSRLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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